ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
Description
Key structural features include:
- Core: Pyrazolo[3,4-d]pyrimidine, a fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 5.
- Substituents: Position 1: 4-Fluorophenyl group, enhancing electronic effects and binding affinity. Position 4: Thioether linkage (-S-) connected to a propanoate ester (ethyl 2-thiopropanoate), influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-11(17)5-7-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCDGZPMAOAOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate typically involves multi-step reactions. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the thiolation of the core structure with ethyl 2-bromopropanoate under basic conditions to produce the target compound .
Chemical Reactions Analysis
Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, which plays a role in various biochemical pathways. By inhibiting this enzyme, the compound can modulate cellular processes like platelet aggregation and vascular function .
Comparison with Similar Compounds
Substituent Variations at Position 4
The thioether moiety at position 4 is a common feature in analogs, but the attached groups vary significantly:
Key Observations :
Variations at Position 1
The 4-fluorophenyl group at position 1 is critical for electronic and steric effects. Analogs with alternative substituents include:
Key Observations :
Key Observations :
Key Observations :
- The propanoate ester in the target compound may enhance tissue penetration, making it suitable for in vivo studies.
- Fluorine substituents (as in the target and Example 84) are common in kinase inhibitors due to their electronegativity and metabolic stability .
Biological Activity
Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its role in kinase inhibition. The presence of a fluorophenyl substituent enhances lipophilicity and may improve interactions with biological targets. Additionally, the thioether linkage is believed to contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H16FN3O2S |
| Molecular Weight | 319.37 g/mol |
| Structural Features | Pyrazolo[3,4-d]pyrimidine core; thioether linkage; fluorinated aromatic group |
Target Kinases
This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . This kinase plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action
The compound inhibits CDK2 activity, leading to disrupted cell cycle progression and ultimately inhibiting cell proliferation. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell division is a hallmark of malignancy.
Cytotoxic Effects
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
The compound's cytotoxic effects are attributed to its ability to inhibit CDK2 and other related kinases involved in tumor growth and survival.
Case Studies
- In vitro Studies : In laboratory settings, the compound showed potent inhibitory effects on CDK2 with IC50 values indicating effective kinase inhibition. The cytotoxicity assays revealed a dose-dependent response in cancer cell lines.
- Mechanistic Studies : Further biochemical analyses indicated that the compound not only inhibits CDK2 but also affects downstream signaling pathways that regulate apoptosis and cell survival.
- Comparative Studies : Comparisons with other pyrazolo[3,4-d]pyrimidine derivatives highlighted the enhanced potency of this compound due to its unique structural features.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield of ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate?
- Methodological Answer : Reaction conditions such as solvent choice, temperature, and catalyst selection significantly impact yields. For pyrazolo[3,4-d]pyrimidine derivatives, yields ranging from 25% to 51% have been reported under varying conditions (e.g., CDCl3 as solvent, room temperature for coupling reactions) . To improve yield, consider stepwise purification via column chromatography and monitoring intermediates using TLC. Optimization of stoichiometry for thioether bond formation (e.g., molar ratios of thiol to pyrimidine precursors) is also critical.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Key 1H-NMR signals include aromatic protons (δ 7.42–8.61 ppm) and methyl/methylene groups (δ 3.76–5.48 ppm) . 13C-NMR peaks for carbonyl (δ 168.1 ppm) and aromatic carbons (δ 121.9–155.8 ppm) confirm the core structure .
- Mass Spectrometry : ESI-MS data (e.g., [M+H]+ at m/z 745) validate molecular weight and fragmentation patterns .
- HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per similar compounds) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize cell viability assays (e.g., MTT or ATP-based luminescence) in cancer cell lines (e.g., MCF-7, A-549) . Include positive controls (e.g., EGFR-TK inhibitors like compound 71 from ) and dose-response curves (1–100 µM). For mechanistic insights, pair cell viability with kinase inhibition assays (e.g., ADP-Glo™ Tyrosine Kinase Assay for EGFR-TK activity) .
Advanced Research Questions
Q. What experimental approaches can elucidate the compound’s mechanism of action, particularly regarding kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets. Compare results to known inhibitors (e.g., PP2 for Src kinase inhibition ).
- Structural Docking Studies : Model the compound into ATP-binding pockets using software like AutoDock Vina. Validate predictions with mutagenesis (e.g., introducing T790M mutation in EGFR to assess resistance) .
- Western Blotting : Measure phosphorylation levels of downstream targets (e.g., ERK1/2 for EGFR signaling) in treated vs. untreated cells .
Q. How should researchers address discrepancies in biological activity data across different assays or cell lines?
- Methodological Answer :
- Orthogonal Assays : Confirm antiproliferative effects using clonogenic assays alongside ATP-based viability tests to rule out assay-specific artifacts.
- Metabolic Stability Testing : Evaluate compound stability in cell culture media (e.g., using LC-MS to detect degradation products) .
- Cell Line Authentication : Ensure STR profiling of cell lines to exclude cross-contamination, which may explain variability .
Q. What strategies are recommended for structural modification to enhance solubility while retaining activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters or phosphate groups at the ethyl or propanoate moieties to improve aqueous solubility .
- PEGylation : Attach polyethylene glycol chains to the pyrimidine core, as seen in pegylated kinase inhibitors, to enhance pharmacokinetics .
- Salt Formation : Explore hydrochloride or mesylate salts, guided by pKa calculations (e.g., using ACD/Labs software) .
Q. How can researchers validate target engagement in vivo for this compound?
- Methodological Answer :
- Pharmacodynamic Biomarkers : Measure downstream biomarkers (e.g., plasma VEGF levels for anti-angiogenic effects) in rodent models.
- Isotope Labeling : Synthesize a 14C-labeled version for biodistribution studies using accelerator mass spectrometry .
- PET Imaging : Develop a fluorine-18 labeled analog (leveraging the 4-fluorophenyl group) for real-time tumor uptake analysis .
Data Analysis and Contradiction Management
Q. What statistical methods are critical for interpreting dose-response data in kinase inhibition studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply the Hill equation to assess cooperativity. For paradoxical activation at high doses (e.g., bell-shaped curves), employ model selection criteria (AIC/BIC) to determine the best-fit model .
Q. How can researchers differentiate off-target effects from true mechanism-based activity?
- Methodological Answer :
- CRISPR Knockout Models : Generate EGFR- or Src-knockout cell lines to confirm on-target effects .
- Proteome-Wide Profiling : Use thermal shift assays (CETSA) to identify off-target protein interactions .
- Selectivity Ratios : Compare IC50 values for primary targets vs. related kinases (e.g., EGFR vs. HER2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
